2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
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Overview
Description
2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, which is known for its presence in bioactive molecules. The compound’s structure suggests it may have significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, which is then coupled with a pyrido[2,3-d]pyrimidine scaffold.
Preparation of Benzodioxole Derivative: The benzodioxole moiety can be synthesized through the methoxylation of catechol followed by cyclization with formaldehyde.
Coupling Reaction: The benzodioxole derivative is then subjected to a coupling reaction with a pyrido[2,3-d]pyrimidine precursor. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core, potentially converting it to a more saturated form. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The amino group and methoxy groups can participate in nucleophilic substitution reactions. Halogenating agents like N-bromosuccinimide can be used for such transformations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: N-bromosuccinimide.
Major Products
Oxidation Products: Oxidized derivatives of the benzodioxole moiety.
Reduction Products: Reduced forms of the pyrido[2,3-d]pyrimidine core.
Substitution Products: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s structure suggests it may interact with various biomolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s potential bioactivity makes it a candidate for drug development. It could be explored for its anticancer, antimicrobial, or anti-inflammatory properties, among others.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the pyrido[2,3-d]pyrimidine core could modulate their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione: This compound itself.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar structure with potential anticancer activity.
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Another benzodioxole derivative with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the benzodioxole moiety with the pyrido[2,3-d]pyrimidine core, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.
Properties
Molecular Formula |
C16H16N4O6 |
---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C16H16N4O6/c1-23-11-7(3-8-12(13(11)24-2)26-5-25-8)6-4-9(21)18-14-10(6)15(22)20-16(17)19-14/h3,6H,4-5H2,1-2H3,(H4,17,18,19,20,21,22) |
InChI Key |
XOCGAUYHLDSSMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)NC4=C3C(=O)NC(=N4)N)OCO2)OC |
Origin of Product |
United States |
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